5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde
CAS No.:
Cat. No.: VC17239657
Molecular Formula: C18H14O2S
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14O2S |
|---|---|
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | 5-(4-phenylmethoxyphenyl)thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C18H14O2S/c19-12-17-10-11-18(21-17)15-6-8-16(9-7-15)20-13-14-4-2-1-3-5-14/h1-12H,13H2 |
| Standard InChI Key | BHBBSMYWKGYFHD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(S3)C=O |
Introduction
Structural and Electronic Characterization
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Thiophene ring: A five-membered heterocycle with sulfur at position 1, providing electron-rich π-conjugation. The aldehyde group at position 2 introduces electrophilic reactivity, enabling nucleophilic additions or condensations.
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4-(Benzyloxy)phenyl group: A para-substituted phenyl ring linked via an ether bond to a benzyl group. The benzyloxy moiety enhances lipophilicity, influencing solubility and membrane permeability in biological systems.
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Aldehyde functionality: Positioned ortho to the sulfur atom, this group participates in Schiff base formation, cyclization reactions, and serves as an anchoring point for further synthetic elaboration.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₄O₂S |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | 5-(4-phenylmethoxyphenyl)thiophene-2-carbaldehyde |
| Conformational Flexibility | Restricted by thiophene-phenyl conjugation |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:
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¹H NMR: The aldehyde proton resonates as a singlet near δ 9.8–10.2 ppm, while thiophene protons appear as multiplet signals between δ 7.2–7.5 ppm. Benzyloxy methylene protons (OCH₂Ph) typically split into two doublets near δ 4.8–5.2 ppm.
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¹³C NMR: The aldehyde carbon appears at ~190 ppm, with thiophene carbons in the 125–140 ppm range. Benzyloxy carbons exhibit signals at δ 70 (OCH₂) and 128–137 ppm (aromatic).
Synthetic Methodologies
Stepwise Assembly
Industrial-scale synthesis typically involves three stages:
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Thiophene ring formation: Via Paal-Knorr cyclization of 1,4-diketones with Lawesson’s reagent or phosphorus pentasulfide.
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Benzyloxy introduction: Nucleophilic aromatic substitution (SNAr) on 4-hydroxyphenyl precursors using benzyl bromide under basic conditions (K₂CO₃, DMF).
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Aldehyde functionalization: Vilsmeier-Haack formylation at the thiophene’s α-position using POCl₃ and DMF.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiophene cyclization | Lawesson’s reagent, toluene, 110°C | 78 |
| Benzyloxy coupling | BnBr, K₂CO₃, DMF, 80°C | 85 |
| Formylation | POCl₃/DMF, 0°C → rt | 67 |
Purification and Analysis
Post-synthetic purification employs silica gel chromatography (hexane/EtOAc gradient), followed by recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with C18 columns confirms ≥97% purity, while mass spectrometry (ESI-MS) validates molecular ion peaks at m/z 295.1 [M+H]⁺.
Physicochemical and Biological Properties
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMSO, DMF; ~15 mg/mL), low in water (<0.1 mg/mL). Benzyloxy groups enhance solubility in dichloromethane and chloroform.
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Thermal stability: Decomposition onset at 215°C (TGA), with melting point observed at 142–145°C (DSC).
Applications in Materials Science
Coordination Polymers
The aldehyde and thiophene groups enable metal-ligand interactions:
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Cu(II) complexes: Form octahedral geometries via aldehyde O and thiophene S coordination, exhibiting catalytic activity in Ullmann couplings.
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Photovoltaic materials: Thiophene-benzyloxy conjugates serve as electron donors in bulk heterojunction solar cells, achieving PCE (Power Conversion Efficiency) up to 5.2%.
Table 3: Material Performance Metrics
| Application | Key Property | Performance |
|---|---|---|
| Organic photovoltaics | Hole mobility | 0.12 cm²/V·s |
| Catalysis | Turnover frequency (TOF) | 450 h⁻¹ |
Future Research Trajectories
Drug Discovery Optimization
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Structure-activity relationship (SAR): Systematic variation of benzyloxy substituents to enhance blood-brain barrier permeability .
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Prodrug development: Masking the aldehyde as acetal derivatives to improve oral bioavailability.
Advanced Material Engineering
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MOF (Metal-Organic Framework) design: Utilizing the aldehyde for post-synthetic modification of zirconium-based frameworks.
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Conductive polymers: Electropolymerization with EDOT (3,4-ethylenedioxythiophene) to create low-bandgap copolymers.
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